molecular formula C18H21N5O5 B14198352 N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide CAS No. 917951-08-7

N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide

Cat. No.: B14198352
CAS No.: 917951-08-7
M. Wt: 387.4 g/mol
InChI Key: XRIHFWFWBWRSRV-KRWDZBQOSA-N
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Description

N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features two 4-nitrophenyl groups attached to the lysinamide backbone, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide typically involves the reaction of L-lysine with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate as a reagent, which reacts with L-lysine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The purification of the compound is typically done using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or modification of their activity. The compound may also interfere with cellular pathways by binding to receptors or other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester: Similar in structure but with tert-butoxycarbonyl protecting groups.

    N~2~,N~6~-Di-Boc-L-lysine 4-nitrophenyl ester: Another derivative with Boc protecting groups.

Uniqueness

N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for studying specific interactions and reactions that are not possible with other similar compounds .

Properties

CAS No.

917951-08-7

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-2,6-bis(4-nitroanilino)hexanamide

InChI

InChI=1S/C18H21N5O5/c19-18(24)17(21-14-6-10-16(11-7-14)23(27)28)3-1-2-12-20-13-4-8-15(9-5-13)22(25)26/h4-11,17,20-21H,1-3,12H2,(H2,19,24)/t17-/m0/s1

InChI Key

XRIHFWFWBWRSRV-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=CC=C1NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NCCCCC(C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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